molecular formula C14H14ClF2NO2S B1455857 (2,5-Difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride CAS No. 1354950-19-8

(2,5-Difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride

Cat. No. B1455857
CAS RN: 1354950-19-8
M. Wt: 333.8 g/mol
InChI Key: IISRXVHVBPTTFI-UHFFFAOYSA-N
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Description

2,5-Difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride (DFMSA-HCl) is a synthetic compound belonging to the class of organic compounds known as amines. It is an important intermediate in the synthesis of several pharmaceuticals and pharmaceutical intermediates, and has been studied extensively for its biological and pharmacological properties. DFMSA-HCl has been used in a variety of research applications, including protein structure determination, enzyme inhibition studies, and drug delivery systems. This article will provide an overview of DFMSA-HCl synthesis, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.

Scientific Research Applications

Drug Synthesis

This compound is utilized in the synthesis of various pharmaceuticals. Its structure, which includes both difluorophenyl and methanesulfonylphenyl groups, makes it a valuable intermediate in the construction of complex drug molecules. It can act as a precursor for the synthesis of molecules with potential therapeutic effects, particularly in the development of novel central nervous system (CNS) drugs .

Catalysis

In the field of catalysis, (2,5-Difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride can be used to facilitate certain chemical reactions. Its unique chemical reactivity allows it to act as a catalyst or a catalyst support in various organic transformations, including those that are important for creating fine chemicals and pharmaceuticals.

Material Science

This compound finds applications in material science due to its ability to modify the surface properties of materials. It can be used to introduce fluorinated functional groups onto surfaces, which can impart hydrophobicity or alter the electronic characteristics of materials, making them suitable for use in electronic devices or as coatings .

Biochemistry

In biochemistry, (2,5-Difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride can be used as a building block for the synthesis of biologically active molecules. It can be incorporated into peptides, proteins, or other biomolecules to study their structure-activity relationships or to develop new biochemical assays .

Analytical Chemistry

This compound can serve as a standard or reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in calibration standards, helping to ensure the accuracy and precision of analytical methods such as chromatography or mass spectrometry .

Organic Chemistry

In organic chemistry research, this compound is valuable for studying reaction mechanisms and developing new synthetic methodologies. Its difluorophenyl and methanesulfonylphenyl groups can participate in various organic reactions, providing insights into the reactivity and stability of fluorinated compounds .

Pharmaceutical Research

The compound’s potential for creating new therapeutic agents makes it significant in pharmaceutical research. It can be used to synthesize analogs of known drugs to improve their efficacy, reduce side effects, or create entirely new classes of medications .

Fluorinated Building Blocks

As a fluorinated compound, it serves as a building block for the synthesis of other fluorinated organic compounds. Fluorine atoms can greatly influence the biological activity and metabolic stability of pharmaceuticals, making this compound a valuable resource in drug design and discovery .

properties

IUPAC Name

(2,5-difluorophenyl)-(3-methylsulfonylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2S.ClH/c1-20(18,19)11-4-2-3-9(7-11)14(17)12-8-10(15)5-6-13(12)16;/h2-8,14H,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISRXVHVBPTTFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(C2=C(C=CC(=C2)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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